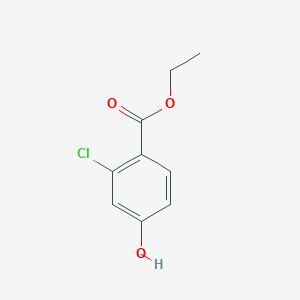

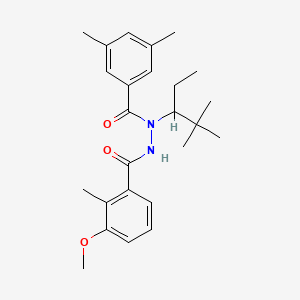

4-fluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

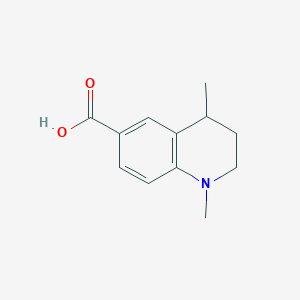

4-fluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide, also known as FMP, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications.

Scientific Research Applications

Chemical Synthesis and Drug Development

Compounds with structures similar to 4-fluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide, particularly those featuring piperazine rings and sulfonamide groups, are of significant interest in the development of new pharmacological agents. The presence of a piperazine ring is common in molecules with central nervous system (CNS) activity, contributing to their potential as antipsychotic, antidepressant, and anti-inflammatory agents. For instance, piperazine derivatives have been extensively studied for their roles in D2-like receptors, where modifications to the arylalkyl substituents have shown to improve the potency and selectivity of binding affinity, demonstrating the scaffold's versatility in drug discovery (Sikazwe et al., 2009).

Molecular Imaging

Fluorinated compounds, such as those containing the 4-fluoro group, are particularly relevant in the field of molecular imaging, where they can be used as probes or tracers in Positron Emission Tomography (PET) due to their suitable radioactive decay characteristics. The high electronegativity of fluorine affects the electronic distribution in aromatic systems, potentially enhancing the binding affinity to target proteins or enzymes. This makes fluorinated compounds valuable in studying the biodistribution and pharmacokinetics of drugs within the body, as well as in the diagnosis of diseases (Alford et al., 2009).

Neuropharmacology

The structure of this compound suggests potential activity in neuropharmacological applications. Compounds with similar structures have been studied for their interactions with various neurotransmitter systems, including serotonin and dopamine receptors. For example, piperazine derivatives are known for their ability to interact with serotonin 5-HT(6) receptors, which are targets for the development of drugs aimed at treating neurological disorders like depression and Alzheimer's disease (Russell & Dias, 2002).

Antimicrobial and Antifungal Research

The sulfonamide group in the compound's structure is historically known for its antimicrobial properties, being part of the structure of some of the earliest antibiotics. While this compound itself is not directly studied in antimicrobial research, sulfonamides remain a critical area of study for new antibiotic agents, particularly against resistant strains of bacteria. Research in this area focuses on modifying the sulfonamide structure to discover new compounds with enhanced efficacy and safety profiles (Neuman, 1987).

properties

IUPAC Name |

4-fluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24FN3O3S/c1-26-19-5-3-2-4-18(19)23-14-12-22(13-15-23)11-10-21-27(24,25)17-8-6-16(20)7-9-17/h2-9,21H,10-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEULCUXELNQAFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCNS(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methylpyrrolo[2,3-b]pyridine-5-sulfonyl fluoride](/img/structure/B2729900.png)

![4-(2-(4-methoxy-3-nitrophenyl)-2-oxoethyl)-2-methylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2729903.png)

![(2Z)-2-[(4-fluoro-2-methylphenyl)imino]-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2729906.png)

![2-Chloro-N-[cyano-(2,4-dimethoxyphenyl)methyl]acetamide](/img/structure/B2729911.png)

![(1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2729916.png)

![{6-Chloro-4-[(4-phenylbutan-2-yl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2729919.png)